6,8-Dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one typically involves the bromination of 1,4-dihydro-2H-3,1-benzoxazin-2-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 6 and 8 positions . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The final product is typically purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
6,8-Dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity . The exact pathways and molecular targets are still under investigation, but it is believed to involve multiple signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-1,4-dihydro-2H-3,1-benzoxazin-2-one: Similar structure but with chlorine atoms instead of bromine.
6,8-Difluoro-1,4-dihydro-2H-3,1-benzoxazin-2-one: Fluorine atoms replace the bromine atoms.
6,8-Diiodo-1,4-dihydro-2H-3,1-benzoxazin-2-one: Iodine atoms instead of bromine.
Uniqueness
6,8-Dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs . The bromine atoms influence the compound’s reactivity, making it suitable for specific synthetic and research applications .
Properties
CAS No. |
76928-37-5 |
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Molecular Formula |
C8H5Br2NO2 |
Molecular Weight |
306.94 g/mol |
IUPAC Name |
6,8-dibromo-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5Br2NO2/c9-5-1-4-3-13-8(12)11-7(4)6(10)2-5/h1-2H,3H2,(H,11,12) |
InChI Key |
RQJFMNQNCRVVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Br)NC(=O)O1 |
Origin of Product |
United States |
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